molecular formula C10H5ClNNaO3 B6198987 sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate CAS No. 2680529-42-2

sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6198987
CAS No.: 2680529-42-2
M. Wt: 245.59 g/mol
InChI Key: TXKMXJIXBWKVPG-UHFFFAOYSA-M
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Description

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
  • 2-(2-chlorophenyl)-1,3-oxazole-4-carboxamide
  • 2-(2-chlorophenyl)-1,3-oxazole-4-carboxaldehyde

Uniqueness

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is unique due to its sodium salt form, which can enhance its solubility and stability compared to other similar compounds. This property makes it particularly useful in various applications where solubility is a critical factor.

Properties

CAS No.

2680529-42-2

Molecular Formula

C10H5ClNNaO3

Molecular Weight

245.59 g/mol

IUPAC Name

sodium;2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H6ClNO3.Na/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

TXKMXJIXBWKVPG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)[O-])Cl.[Na+]

Purity

95

Origin of Product

United States

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